molecular formula C8H8O8 B031561 1,2,3,4-Cyclobutanetetracarboxylic acid CAS No. 53159-92-5

1,2,3,4-Cyclobutanetetracarboxylic acid

Cat. No. B031561
CAS RN: 53159-92-5
M. Wt: 232.14 g/mol
InChI Key: CURBACXRQKTCKZ-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of cyclobutane derivatives, including those related to 1,2,3,4-Cyclobutanetetracarboxylic acid, often involves enantiodivergent synthetic sequences and photochemical [2+2] cycloaddition reactions. For instance, derivatives of 2-aminocyclobutane-1-carboxylic acid have been prepared through enantiodivergent synthesis, showcasing the cyclobutane ring's role as a structure-promoting unit in both monomers and dimers (Izquierdo et al., 2005). Additionally, solid-state photochemical [2+2] cycloaddition reactions have been used for the stereoselective synthesis of cyclobutane derivatives, demonstrating the influence of anions in controlling the stereochemistry of the resulting compounds (Kole et al., 2010).

Molecular Structure Analysis

The molecular structure of cyclobutane derivatives has been extensively studied, revealing the presence of strong intramolecular hydrogen bonds and cis-trans conformational equilibria. For instance, the structural study of dimethyl 2,4-bis(3,4-dimethoxyphenyl)cyclobutane-1,3-dicarboxylate highlighted a slightly distorted square-planar arrangement of the cyclobutane ring, stabilized by hydrogen bonds and van der Waals interactions (Shabir et al., 2020).

Chemical Reactions and Properties

Cyclobutane derivatives undergo various chemical reactions, including ring opening, Hofmann rearrangement, and isomerization. The synthesis and structural analysis of compounds like 2-aminocyclobutane-1-carboxylic acid and its hydroxy derivatives highlight the versatility of cyclobutane derivatives in chemical synthesis (Chang et al., 2018).

Scientific Research Applications

  • Synthesis of Uranyl Ion Complexes : It's utilized in synthesizing various uranyl ion complexes, leading to different dimensions and topologies in framework structures (P. Thuéry, Youssef Atoini, J. Harrowfield, 2019).

  • Rigid Beta-Peptides Structure : This compound acts as a structural-promoting unit in highly rigid beta-peptides, providing significant rigidity in both solution and gas phases (Sandra Izquierdo et al., 2005).

  • Synthesis of Methanoglutamic Acids : It plays a role in the synthesis of cis and trans 2,7-methanoglutamic acids through the addition of hydrazoic acid or benzylamine to certain bicyclobutanes (Y. Gaoni, 1988).

  • Formation of Markownikoff-Krestownikoff Acid : The synthesis starting from pentaerythritol revealed the mechanism of the formation of Markownikoff-Krestownikoff acid (D. H. Deutsch, 1951).

  • Component in Methanobacterium thermoautotrophicum H : This acid is a major component of the small-molecule pool in Methanobacterium thermoautotrophicum H under optimal growth conditions (A. Gorkovenko et al., 1994).

  • Formation of Metal–Organic Frameworks : It forms complexes with alkali metal ions, crystallizing as three-dimensional frameworks, where cation coordination number and ligand denticity increase from lighter to heavier cations (P. Thuéry, 2014).

  • Creation of Metal Coordination Polymers : The hydrothermal reaction with Cd(NO3)2 4H2O yields the first CBTC-containing metal coordination polymer with a three-dimensional framework (Junhua Luo et al., 2004).

  • Nickel(II) Complex Assembly : It self-assembles with nickel(II) complex to form 1D coordination and 2D hydrogen-bonded polymer (Ki-Young Choi, I. Lim, 2012).

  • Uranyl–Organic Frameworks : The reaction with uranyl nitrate under hydrothermal conditions results in various two- and three-dimensional frameworks (P. Thuéry, B. Masci, 2008).

  • Synthesis Optimization : The optimal conditions for its synthesis involve specific concentrations and temperatures, highlighting the delicate balance required in its production (Wu Su-fang, 2012).

Safety And Hazards

1,2,3,4-Cyclobutanetetracarboxylic acid is classified as a skin irritant (Category 2), eye irritant (Category 2A), and may cause respiratory irritation (Specific target organ toxicity - single exposure, Category 3) .

Future Directions

1,2,3,4-Cyclobutanetetracarboxylic acid has potential applications in the synthesis of specialized polymers for the formulation of resins, polymers, coatings, and adhesives . It could also be used in the preparation of gold colloids .

properties

IUPAC Name

cyclobutane-1,2,3,4-tetracarboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8O8/c9-5(10)1-2(6(11)12)4(8(15)16)3(1)7(13)14/h1-4H,(H,9,10)(H,11,12)(H,13,14)(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CURBACXRQKTCKZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1(C(C(C1C(=O)O)C(=O)O)C(=O)O)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8O8
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20967681
Record name Cyclobutane-1,2,3,4-tetracarboxylic acid
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Molecular Weight

232.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1,2,3,4-Cyclobutanetetracarboxylic acid

CAS RN

53159-92-5, 720-21-8
Record name NSC 131453
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Record name Cyclobutane-1,2,3,4-tetracarboxylic acid
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Record name 1,2,3,4-Cyclobutanetetracarboxylic Acid
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Synthesis routes and methods

Procedure details

The resultant tetramethyl cyclobutane-1,2,3,4-tetracarboxylate (1224 g, 4.25 mol) and aqueous hydrochloric acid (3000 ml) were added to a 5-liter flask; reacted at a controlled temperature of 85° C. for 24 hours; cooled to room temperature; concentrated; and dried to obtain cyclobutane-1,2,3,4-tetracarboxylic acid (870 g, 3.75 mol).
Quantity
1224 g
Type
reactant
Reaction Step One
Quantity
3000 mL
Type
solvent
Reaction Step One

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
1,2,3,4-Cyclobutanetetracarboxylic acid
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1,2,3,4-Cyclobutanetetracarboxylic acid
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1,2,3,4-Cyclobutanetetracarboxylic acid
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1,2,3,4-Cyclobutanetetracarboxylic acid
Reactant of Route 5
1,2,3,4-Cyclobutanetetracarboxylic acid
Reactant of Route 6
1,2,3,4-Cyclobutanetetracarboxylic acid

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